(3R)-1,3,4-Trimethylpiperazine-2,5-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
66445-42-9 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(3R)-1,3,4-trimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C7H12N2O2/c1-5-7(11)8(2)4-6(10)9(5)3/h5H,4H2,1-3H3/t5-/m1/s1 |
InChI Key |
AMADWOODIDMYTQ-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)N(CC(=O)N1C)C |
Canonical SMILES |
CC1C(=O)N(CC(=O)N1C)C |
Origin of Product |
United States |
Synthetic Methodologies for 3r 1,3,4 Trimethylpiperazine 2,5 Dione and Analogues
Precursor Synthesis and Preparation of Chiral Building Blocks
The foundation for the stereoselective synthesis of (3R)-1,3,4-trimethylpiperazine-2,5-dione lies in the preparation of optically pure chiral building blocks. This crucial stage dictates the final stereochemistry of the target molecule.
Enantioselective Synthesis of Chiral Amino Acid Precursors
The key chiral precursor for the synthesis of this compound is N-methyl-L-alanine. Various methods have been developed for the enantioselective synthesis of N-methylated α-amino acids, ensuring high optical purity.
One common approach involves the direct methylation of L-alanine. This can be achieved using various methylating agents, often requiring the protection of the amino and carboxyl groups to prevent side reactions. For instance, N-alkylation of N-acyl and N-carbamoyl amino acids with sodium hydride and methyl iodide is a broadly applied method. monash.edu Another strategy involves the reductive amination of pyruvate (B1213749) in the presence of methylamine, which can be catalyzed by enzymes like N-methylalanine dehydrogenase, offering a green chemistry route to N-methyl-L-alanine. nih.gov
Alternative methods focus on the asymmetric synthesis from achiral precursors. Nickel-catalyzed enantioconvergent cross-couplings of racemic alkyl halides with alkylzinc reagents have been shown to be effective for producing a range of protected unnatural α-amino acids with high enantiomeric excess. nih.gov Furthermore, photoredox-mediated C–O bond activation in oxalate (B1200264) esters of aliphatic alcohols has been utilized for the asymmetric synthesis of unnatural α-amino acids. rsc.org
The choice of synthetic route often depends on factors such as substrate availability, desired scale, and the need to avoid racemization. The following table summarizes some of the reported methods for the synthesis of N-methyl-L-alanine.
| Method | Starting Material | Key Reagents/Catalysts | Advantages | Disadvantages |
| Direct N-methylation | L-alanine | Protecting groups, Methylating agent (e.g., CH₃I) | Utilizes a readily available chiral precursor. | Requires protection/deprotection steps; potential for over-methylation. |
| Reductive Amination | Pyruvate, Methylamine | N-methylalanine dehydrogenase | Enzymatic, environmentally benign, one-step process. nih.gov | May require specific enzyme availability and optimization. |
| Asymmetric Synthesis | Racemic α-halo amides | Chiral Nickel Catalyst, Alkylzinc reagent | Enantioconvergent, broad substrate scope. nih.gov | May involve multi-step preparation of starting materials. |
| Photoredox Catalysis | Aliphatic alcohols | Photoredox catalyst, Chiral N-sulfinyl imine | Mild conditions, atom-economical. rsc.org | May require specialized photochemical equipment. |
Diastereoselective Assembly of Peptide Intermediates
To overcome these challenges, specialized coupling reagents and conditions are often employed. Reagents such as PyAOP ((7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate) and PyBOP/HOAt (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate/1-hydroxy-7-azabenzotriazole) have shown promise in facilitating the coupling of N-methylated amino acids with minimal epimerization. nih.govnih.gov Microwave-assisted coupling has also been demonstrated to enhance reaction rates and yields in the formation of peptide bonds involving N-methylated residues. springernature.com
The general strategy involves the activation of the carboxyl group of the first N-protected N-methyl-L-alanine, followed by its reaction with the N-methylamino group of the second N-methyl-L-alanine ester. The choice of protecting groups for the amino and carboxyl termini is crucial to ensure compatibility with the coupling conditions and to allow for selective deprotection in subsequent steps.
Cyclization Strategies for Piperazinedione Ring Formation
The final key transformation in the synthesis is the intramolecular cyclization of the linear dipeptide precursor to form the piperazine-2,5-dione ring. The efficiency and stereochemical outcome of this step are highly dependent on the chosen strategy.
Conventional Cyclization Routes and Mechanistic Considerations
Conventional methods for the cyclization of dipeptides often involve heating the dipeptide ester under conditions that promote intramolecular aminolysis. For instance, heating a dipeptide methyl ester in a suitable solvent can lead to the formation of the corresponding piperazinedione with the elimination of methanol. However, these conditions can sometimes lead to epimerization at the α-carbon centers, particularly in basic or harsh thermal conditions. rsc.org
The mechanism of cyclization is believed to proceed through a pre-cyclization conformation of the dipeptide, which is entropically disfavored. The presence of N-methyl groups can influence the conformational preferences of the linear peptide, potentially pre-organizing it for cyclization and thus increasing the reaction rate. acs.org However, N-methylation can also introduce steric hindrance that may impede the cyclization process. acs.org The choice of solvent and temperature is critical in balancing the rate of cyclization against the risk of side reactions such as racemization and intermolecular polymerization.
Solid-Phase and Solution-Phase Synthetic Approaches
Both solid-phase and solution-phase methodologies have been successfully employed for the synthesis of piperazinediones.
Solution-phase synthesis offers flexibility in terms of reaction conditions and scalability. The dipeptide precursor is synthesized and purified in solution before being subjected to cyclization conditions. This approach allows for careful monitoring of the reaction progress and characterization of intermediates.
Solid-phase synthesis provides a streamlined approach where the peptide is assembled on a solid support. nih.gov A key advantage is the ability to use excess reagents to drive reactions to completion, with purification simplified to washing the resin. For piperazinedione synthesis, a "cyclative release" strategy is often employed. Here, the linear dipeptide is assembled on the resin, and subsequent treatment with a reagent, such as a mild base, cleaves the peptide from the support while simultaneously inducing cyclization. nih.gov This method can be highly efficient and is amenable to the construction of libraries of piperazinedione analogues. On-resin N-methylation techniques have also been developed, further enhancing the utility of solid-phase synthesis for preparing N-methylated cyclic peptides. nih.govresearchgate.net
The following table compares the key features of solid-phase and solution-phase synthesis for piperazinediones.
| Feature | Solid-Phase Synthesis | Solution-Phase Synthesis |
| Efficiency | High throughput, suitable for library synthesis. | Generally lower throughput. |
| Purification | Simplified, involves washing the resin. | Often requires chromatographic purification of intermediates. |
| Scalability | Can be challenging for large-scale synthesis. | More readily scalable. |
| Reaction Monitoring | More difficult to monitor reaction progress directly. | Easier to monitor using standard analytical techniques. |
| Reagent Usage | Excess reagents are often used. | Stoichiometric amounts of reagents are typically used. |
Stereoselective Synthesis of this compound
The stereoselective synthesis of this compound hinges on the use of enantiomerically pure N-methyl-L-alanine as the starting material and the maintenance of stereochemical integrity throughout the synthetic sequence.
A plausible synthetic route would commence with the protection of the amino and carboxyl groups of N-methyl-L-alanine. For example, the amino group can be protected with a Boc (tert-butoxycarbonyl) group, and the carboxyl group can be converted to a methyl ester. The resulting N-Boc-N-methyl-L-alanine would then be coupled with N-methyl-L-alanine methyl ester using a low-racemization coupling reagent like HATU or PyBOP.
Following the successful diastereoselective coupling to form the protected dipeptide, the N-terminal protecting group (Boc) is removed under acidic conditions. The resulting dipeptide ester amine salt is then neutralized and subjected to cyclization. This can be achieved by heating in a high-boiling point solvent such as toluene (B28343) or xylene, often with the addition of a mild acid or base catalyst to facilitate the intramolecular aminolysis. Careful control of the reaction conditions is paramount to prevent epimerization at the C3 and C6 positions.
The final N-methylation at the N1 position can be accomplished after the formation of the piperazinedione ring, if not already incorporated in the precursor. This can be achieved using a suitable methylating agent, such as methyl iodide, in the presence of a base.
Preparation of N-methyl-L-alanine: Synthesized enantioselectively via methods described in section 2.1.1.
Protection: Protection of the amino and carboxyl groups of N-methyl-L-alanine.
Dipeptide Formation: Diastereoselective coupling of two protected N-methyl-L-alanine units.
Deprotection: Selective removal of the N-terminal protecting group.
Cyclization: Intramolecular cyclization of the dipeptide ester to form the (3R,6R)-1,3,6-trimethylpiperazine-2,5-dione.
Final N-methylation (if necessary): Methylation of the remaining NH group on the piperazinedione ring to yield this compound.
Throughout this multi-step synthesis, rigorous purification and characterization at each stage are essential to ensure the chemical and stereochemical purity of the final product.
Chiral Pool Approaches for Absolute Stereocontrol
Chiral pool synthesis represents a highly effective strategy for obtaining enantiomerically pure piperazine-2,5-diones. This approach utilizes readily available chiral starting materials, such as α-amino acids, to ensure the absolute stereochemistry of the target molecule. rsc.org The synthesis of a chiral 2-substituted piperazine (B1678402), for instance, can be achieved in a few steps starting from a natural α-amino acid. rsc.org
A plausible route to this compound using this approach would start with (R)-Alanine. The synthesis typically involves a sequence of N-alkylation and peptide coupling reactions followed by cyclization. For example, (R)-Alanine could be N-methylated, then coupled with an N-methylated glycine (B1666218) derivative. The subsequent intramolecular cyclization of the resulting dipeptide precursor would yield the desired piperazine-2,5-dione ring with the (R) stereocenter at the C3 position firmly established from the starting material. This method's key advantage is the direct transfer of stereochemistry, avoiding the need for chiral separations or asymmetric induction steps.
Table 1: Chiral Pool Synthesis Overview
| Starting Material | Key Steps | Product Stereochemistry | Reference |
|---|---|---|---|
| α-Amino Acids | N-protection, N-alkylation, Peptide Coupling, Deprotection, Cyclization | Directly transferred from starting material | rsc.org |
Asymmetric Catalysis in the Formation of Chiral Centers
Asymmetric catalysis offers a powerful alternative for establishing the chiral center at the C3 position. These methods create the stereocenter during the synthesis, often with high enantioselectivity. Palladium-catalyzed asymmetric hydrogenation is a notable example, used to synthesize chiral piperazin-2-ones from pyrazin-2-ols with excellent diastereoselectivities and enantioselectivities. rsc.org The resulting chiral piperazin-2-one (B30754) can then be further elaborated into the corresponding piperazine or piperazinedione.
Another approach involves the asymmetric allylic alkylation of N-protected piperazin-2-ones using palladium catalysts, which allows for the synthesis of highly enantioenriched tertiary piperazine-2-ones. nih.gov Mechanistic studies in related systems, such as the synthesis of morpholines and piperazines, highlight that hydrogen-bonding interactions between the substrate and the catalyst are often crucial for achieving high enantioselectivity. organic-chemistry.org These catalytic strategies provide access to chiral piperazine cores that may not be readily available from the chiral pool.
Table 2: Examples of Asymmetric Catalytic Methods for Piperazine Scaffolds
| Reaction Type | Catalyst System | Substrate | Key Feature | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Palladium-based | Pyrazin-2-ols | High enantioselectivity for chiral piperazin-2-ones | rsc.org |
| Asymmetric Allylic Alkylation | Palladium-based | N-protected piperazin-2-ones | Access to enantioenriched tertiary piperazines | nih.gov |
Novel Synthetic Routes and Green Chemistry Principles in Piperazinedione Synthesis
Modern synthetic chemistry emphasizes the development of not only efficient but also environmentally benign processes. The synthesis of piperazinediones is increasingly influenced by the principles of green chemistry, which focus on atom economy, waste reduction, and the use of safer reagents and solvents. nih.gov
Novel synthetic routes often employ photoredox catalysis, which offers a sustainable method for chemical synthesis. mdpi.com For example, an iridium-based photoredox catalyst can be used to generate an α-aminyl radical, which then undergoes cyclization to form C2-substituted piperazines. mdpi.com This approach aligns with green principles by using light as a renewable energy source and operating under mild conditions.
Synthetic Strategies for Regio- and Stereoselective Functionalization of the Piperazinedione Core
Once the piperazinedione core is assembled, its further functionalization in a controlled manner is a key challenge for generating structural diversity. Regio- and stereoselective methods allow for the precise modification of the heterocyclic scaffold.
A powerful modern technique is the direct, site-selective C-H functionalization. nih.govnih.gov For the related piperidine (B6355638) ring system, rhodium-catalyzed C-H insertion reactions have been used to introduce substituents at various positions. nih.govnih.gov The site selectivity (e.g., C2 vs. C4) can be controlled by the choice of catalyst and the nature of the nitrogen protecting group. nih.govnih.gov Applying this logic to a pre-formed this compound would involve the selective activation of a C-H bond, for instance at the C6 position, to introduce a new substituent.
Other strategies involve exploring the reactivity of the existing functional groups. The amide bonds of the piperazinedione ring can be selectively reduced or activated. The methylene (B1212753) group at the C6 position is a common site for functionalization, often via enolate chemistry. Deprotonation at this position followed by reaction with an electrophile can introduce a wide range of substituents. The stereochemical outcome of such reactions can often be controlled by using chiral auxiliaries or catalysts, leading to diastereoselective functionalization of the piperazinedione core.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (R)-Alanine |
| N-methylglycine |
| trans-aryl-substituted piperazines |
| N-substituted piperidones |
Stereochemical and Conformational Analysis of 3r 1,3,4 Trimethylpiperazine 2,5 Dione
Computational Approaches to Conformational Analysis
The conformational landscape of (3R)-1,3,4-Trimethylpiperazine-2,5-dione is complex due to the puckering of the six-membered ring and the rotational freedom of the methyl groups. Computational chemistry provides powerful tools to explore these conformations.
Molecular mechanics (MM) methods, employing force fields such as AMBER or OPLS, are often the first step in conformational analysis. These methods allow for rapid exploration of the potential energy surface to identify low-energy conformers. For this compound, the piperazine-2,5-dione ring can adopt various conformations, including boat, twist-boat, and chair-like structures. The presence of the three methyl groups introduces steric constraints that influence the relative energies of these conformers.
A systematic conformational search would typically reveal a set of low-energy structures. The relative energies of these conformers provide an initial understanding of the conformational preferences of the molecule.
Representative Low-Energy Conformers (Hypothetical Data):
| Conformer | Ring Conformation | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| 1 | Twist-Boat | 0.00 | C6-N1-C2-C3: 45, N1-C2-C3-N4: -30 |
| 2 | Boat | 1.25 | C6-N1-C2-C3: 60, N1-C2-C3-N4: 0 |
| 3 | Planar (Transition State) | 5.50 | C6-N1-C2-C3: 0, N1-C2-C3-N4: 0 |
To obtain more accurate energies and geometries of the low-energy conformers identified by molecular mechanics, quantum chemical calculations are employed. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), are commonly used. These calculations provide a more reliable picture of the electronic structure and can better account for subtle electronic effects that influence conformational stability.
Quantum chemical calculations can refine the geometries and relative energies of the conformers and can also be used to calculate other properties, such as vibrational frequencies and NMR chemical shifts, which can be compared with experimental data.
Molecular dynamics (MD) simulations provide insights into the conformational dynamics of this compound in a simulated environment, such as in a solvent. acs.orgnih.govrsc.org By solving Newton's equations of motion for the atoms of the molecule over time, MD simulations can reveal how the molecule transitions between different conformations.
These simulations are crucial for understanding the flexibility of the molecule and the timescales of conformational changes. Analysis of the MD trajectory can provide information on the population of different conformational states and the free energy barriers between them. For a molecule like this compound, MD simulations could elucidate the preferred puckering of the ring in solution and the rotational dynamics of the N-methyl and C-methyl groups.
Theoretical Principles of Chiroptical Spectroscopy for Stereochemical Elucidation
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful experimental technique for determining the absolute configuration of chiral molecules.
The prediction of CD spectra using computational methods has become a reliable tool for assigning the absolute stereochemistry of chiral molecules. acs.orgnih.govacs.org The process involves calculating the CD spectrum for a given enantiomer and comparing it to the experimentally measured spectrum.
The first step is to perform a thorough conformational analysis, as described in section 3.2, to identify all significantly populated conformers at the experimental temperature. For each of these conformers, the electronic excited states are calculated using time-dependent density functional theory (TD-DFT). From these calculations, the rotatory strengths for each electronic transition are obtained, which are then used to generate the simulated CD spectrum.
The final predicted CD spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. A good match between the predicted spectrum for the (3R)-enantiomer and the experimental spectrum would provide strong evidence for the assignment of the absolute configuration.
Theoretical Interpretations of Optical Rotatory Dispersion Data
Optical Rotatory Dispersion (ORD) is a powerful technique for investigating the stereochemistry of chiral molecules. It measures the change in the angle of rotation of plane-polarized light as a function of wavelength. For this compound, theoretical interpretations of its ORD data would provide significant insights into its absolute configuration and conformational preferences in solution.
The interpretation of the theoretical ORD spectrum would focus on the sign and magnitude of the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band. The position and sign of the Cotton effect are directly related to the spatial arrangement of the chromophores, in this case, the two amide groups within the piperazine-2,5-dione ring, and the influence of the chiral center at the C3 position.
Table 1: Predicted ORD Data Parameters for this compound (Hypothetical)
| Parameter | Predicted Value Range | Significance |
| Wavelength of Cotton Effect (λ_max) | 210-230 nm | Corresponds to the n → π* transition of the amide chromophore. |
| Sign of Cotton Effect | Positive or Negative | Dependent on the puckering of the diketopiperazine ring and the orientation of the C3-methyl group. |
| Molar Rotation at Sodium D-line ([Φ]_D) | Varies | Provides a single-wavelength measure of optical activity, but the full ORD curve is more informative. |
Impact of Substituents on Ring Puckering and Conformational Isomerism
The piperazine-2,5-dione ring is not planar and can adopt various puckered conformations, with the most common being boat and twisted-boat forms. The presence of substituents significantly influences the conformational equilibrium of the ring. In the case of this compound, the three methyl groups play a critical role in determining the preferred ring pucker and the potential for conformational isomerism.
The methyl group at the C3 position, due to its stereogenic nature, will have a strong preference for a pseudo-equatorial orientation to minimize steric strain. A pseudo-axial orientation would lead to unfavorable 1,3-diaxial interactions with the substituents on the nitrogen atoms.
The N-methylation at positions 1 and 4 introduces additional steric bulk and electronic effects. These methyl groups influence the geometry of the amide bonds and can restrict the rotation around the N-Cα bonds. This restriction, in turn, affects the degree of ring puckering. Compared to an unsubstituted piperazine-2,5-dione, the presence of N-methyl groups generally leads to a more puckered and rigid ring system.
The interplay between the C3-methyl and the two N-methyl groups can lead to the existence of different conformational isomers. These isomers would differ in the degree and nature of the ring pucker. For instance, the ring could adopt different boat or twist-boat conformations, each with a specific energy level. The relative populations of these conformers would be determined by the balance of steric and electronic interactions.
Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are invaluable tools for studying the impact of these substituents. Theoretical calculations can map the potential energy surface of the molecule, identifying the stable conformers and the energy barriers between them. NMR spectroscopy, through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide experimental evidence for the predominant conformation in solution.
Table 2: Influence of Methyl Substituents on Conformational Parameters
| Substituent | Position | Primary Influence on Conformation | Expected Outcome |
| (3R)-Methyl | C3 | Steric hindrance | Favors a pseudo-equatorial orientation. |
| Methyl | N1 | Steric bulk and electronic effects | Increases ring puckering and restricts amide bond rotation. |
| Methyl | N4 | Steric bulk and electronic effects | Increases ring puckering and restricts amide bond rotation. |
Reactivity and Derivatization Chemistry of the 3r 1,3,4 Trimethylpiperazine 2,5 Dione Scaffold
Reactions at the Ring Carbonyl Positions
The two carbonyl groups within the piperazine-2,5-dione ring are part of tertiary amide functionalities. Due to resonance delocalization of the nitrogen lone pair into the carbonyl group, these positions are significantly less electrophilic than ketone or aldehyde carbonyls. Consequently, they are resistant to weak nucleophiles but can undergo reaction with powerful reducing agents and highly reactive organometallic species.
Nucleophilic Additions and Substitutions
Direct nucleophilic acyl substitution at the amide carbonyls of the piperazinedione ring is generally challenging. However, the carbonyl groups are susceptible to reduction by potent hydride reagents. The most common transformation is the complete reduction of both amide functionalities to the corresponding amines.
Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of this transformation. byjus.commasterorganicchemistry.com The reaction, typically carried out in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), converts the piperazine-2,5-dione scaffold into a fully reduced piperazine (B1678402) ring. ic.ac.uk In the case of (3R)-1,3,4-Trimethylpiperazine-2,5-dione, this reaction would yield (3R)-1,2,3,4-tetramethylpiperazine, preserving the stereochemistry at the C3 position. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an aluminate species to form an intermediate iminium ion, which is then further reduced by another hydride equivalent. masterorganicchemistry.com
Table 1: Reduction of Piperazinedione Carbonyl Groups
| Reagent | Solvent | Product | Comments |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Fully reduced piperazine ring (diamine) | Reduces both amide carbonyls completely. byjus.commasterorganicchemistry.com |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | No reaction | Generally not powerful enough to reduce amides. |
Reactions with Organometallic Reagents
Highly nucleophilic organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are capable of adding to amide carbonyls. wikipedia.org While specific studies on this compound are limited, the expected reactivity involves the nucleophilic addition of the carbanion to one or both carbonyl carbons. rsc.orgnih.gov This addition would form a tetrahedral intermediate. Depending on the reaction conditions and the stability of this intermediate, subsequent workup could lead to the formation of hemiaminals or potentially ring-opened products. The reaction of organolithium reagents with N-methoxy-N-methyl amides (Weinreb amides) to form ketones is a well-established procedure that proceeds through a stable chelated tetrahedral intermediate, preventing over-addition. wikipedia.org A similar principle might apply to the piperazinedione scaffold, but the cyclic and dimeric nature of the substrate complicates predictions without specific experimental data.
Reactions at the Nitrogen Atoms of the Piperazinedione Ring
The reactivity at the nitrogen atoms is fundamentally dictated by their substitution pattern. In this compound, both ring nitrogens are part of tertiary amide linkages, having been fully methylated.
Alkylation and Acylation Strategies
For the specific this compound molecule, further N-alkylation or N-acylation is not possible because there are no acidic N-H protons available for deprotonation. The nitrogen atoms lack the lone pair availability to act as nucleophiles.
However, in related piperazine-2,5-dione systems that do possess N-H bonds, N-alkylation and N-acylation are crucial derivatization strategies. nih.govresearchgate.net N-acylation, for instance with acetic anhydride, to form 1,4-diacetylpiperazine-2,5-dione (B1297580), is a key step used to activate the α-carbons (the CH2 groups) for subsequent condensation reactions. uit.noresearchgate.net Similarly, N-alkylation can be performed on unsubstituted piperazinediones to introduce various substituents, which can modulate the biological activity and physicochemical properties of the molecule. researchgate.netnih.gov These reactions typically proceed by deprotonation of the amide N-H with a suitable base followed by reaction with an alkyl halide or acylating agent.
Functionalization via N-Heterocyclic Reactivity
In contrast to N-methyl groups, N-acyl groups (like in 1,4-diacetylpiperazine-2,5-dione) serve as activating groups. The electron-withdrawing nature of the acetyl groups increases the acidity of the protons on the adjacent α-carbons, facilitating enolate formation and enabling reactions such as aldol (B89426) condensations. uit.nocsu.edu.au The N-methyl groups on the target compound are less electron-withdrawing and thus less activating, but they still play a critical role in the stereochemical outcome of reactions at the α-carbon by influencing the conformation of the ring and the facial selectivity of enolate attack. rsc.org
Reactivity of the Methyl Groups and Other Alkyl Substituents
The most significant site of reactivity on the this compound scaffold, beyond carbonyl reduction, is the carbon atom at the C3 position, which is alpha to a carbonyl group. The proton on this carbon can be abstracted by a strong, non-nucleophilic base to form an enolate. This enolate is a powerful nucleophile that can react with a variety of electrophiles.
In addition to alkylation, these enolates can participate in aldol-type condensation reactions with aldehydes. uit.noresearchgate.net This reaction pathway allows for the introduction of a wide range of substituents at the alpha-position, further expanding the chemical diversity of the piperazinedione scaffold. Studies on 1,4-diacetylpiperazine-2,5-dione have shown successful condensation with various aromatic aldehydes in the presence of a base. csu.edu.auchemrxiv.orgnih.gov
Table 2: Reactivity at the C3-Position via Enolate Formation
| Reaction Type | Base/Reagents | Electrophile | Product Type | Reference |
|---|---|---|---|---|
| Enolate Formation | LiHMDS, LDA | N/A | Lithium Enolate | rsc.org |
| Alkylation | LiHMDS | Alkyl Halides (e.g., Benzyl Bromide, Methyl Iodide) | C3, C6-Disubstituted Piperazinedione | rsc.org |
| Aldol Condensation | Potassium tert-butoxide, Et₃N | Aldehydes (e.g., Benzaldehyde) | C3-Alkylidene Piperazinedione | uit.noresearchgate.net |
Site-Selective Functionalization of Methyl Groups
The structure of this compound presents three distinct methyl groups: two attached to nitrogen atoms (N1 and N4) and one attached to a carbon atom (C3). The electronic environment of these methyl groups differs significantly, which would be the basis for any site-selective functionalization. The N-methyl groups are influenced by the adjacent carbonyls and the nitrogen lone pairs, while the C-methyl group is attached to a stereocenter.
Achieving site-selectivity would likely depend on exploiting these electronic and steric differences. For instance, C-H bonds on N-methyl groups are generally more activated towards certain deprotonation or oxidation reactions compared to C-H bonds on C-methyl groups in similar aliphatic systems. However, the specifics of such reactions on this particular scaffold are not detailed in the literature. Methods developed for the selective functionalization of methyl groups in other complex molecules, such as terpenoids, often rely on directing groups, which are absent here. nih.gov
Table 1: Comparison of Methyl Group Environments
| Methyl Group Position | Electronic Environment | Potential Reactivity (Hypothetical) |
| N1-Methyl | Adjacent to carbonyl (C2); influenced by amide resonance. | Susceptible to reactions involving the nitrogen lone pair or adjacent carbonyl. |
| N4-Methyl | Adjacent to carbonyl (C5); influenced by amide resonance. | Similar reactivity to N1-methyl, though potentially influenced by the chirality at C3. |
| C3-Methyl | Attached to a chiral sp3 carbon. | Less electronically activated than N-methyl groups; reactions would likely target the adjacent C-H proton under radical or strong base conditions. |
Exploration of Radical Reactions
Radical reactions offer a pathway to functionalize C-H bonds that are otherwise unreactive. For this compound, radical reactions could theoretically be initiated at several positions. The generation of a radical at the C3 position could be of synthetic interest, though it might risk epimerization of the stereocenter. Radical reactions involving N-methyl groups are also plausible.
In related systems, manganese(III) acetate (B1210297) is commonly used to mediate oxidative radical cyclizations by generating a radical from a 1,3-dicarbonyl compound which then adds to an unsaturated system. nih.gov While the target molecule is saturated, radical abstraction using potent initiators could potentially create a carbon-centered radical on the piperazinedione ring or its substituents, which could then be trapped by a radical scavenger. However, specific studies applying such methods to this compound have not been reported.
Ring-Opening and Ring-Contraction Reactions of this compound
Ring-Opening Reactions: The piperazine-2,5-dione ring is a cyclic dipeptide, and its most common ring-opening reaction is hydrolysis of the two amide bonds. Studies on the parent compound, piperazine-2,5-dione, have shown that it undergoes hydrolysis to produce the linear dipeptide. nih.govacs.org This reaction is typically catalyzed by acid or base. For this compound, hydrolysis would be expected to cleave the amide bonds to yield a dipeptide derivative. The presence of methyl groups might influence the rate of hydrolysis due to steric and electronic effects, but the fundamental reaction pathway would remain the same. Other nucleophiles besides water could also induce ring-opening.
Ring-Contraction Reactions: Ring-contraction reactions of piperidine (B6355638) scaffolds to form pyrrolidines have been developed, often proceeding through mechanisms like oxidative rearrangement or the formation of bicyclic aziridinium (B1262131) ion intermediates. nih.govresearchgate.net Photomediated ring contractions have also been reported for saturated heterocycles. nih.gov For a piperazinedione to undergo contraction, a significant skeletal reorganization would be required, likely involving the cleavage and reformation of multiple bonds. For example, photochemical rearrangements or Favorskii-type rearrangements have been used for ring contractions in other cyclic ketones. There is no specific literature describing a ring-contraction of the this compound scaffold.
Catalytic Transformations Involving the Piperazinedione Core
The piperazinedione core itself can be targeted by catalytic transformations. A common reaction is the reduction of the amide carbonyl groups. However, this typically requires harsh reducing agents like lithium aluminum hydride. Catalytic hydrogenation is more commonly applied to exocyclic double bonds attached to the piperazinedione ring rather than the ring carbonyls themselves. For instance, (Z,Z)-(benzylidene)piperazine-2,5-diones can be hydrogenated using catalysts like Palladium on carbon (Pd/C) to yield the corresponding benzyl-substituted piperazinediones. csu.edu.auchemrxiv.org
Applying similar catalytic hydrogenation conditions to this compound would not be expected to reduce the core structure under standard conditions, as the aromatic rings and exocyclic alkenes present in other studies are necessary for the reaction to proceed smoothly. Catalytic methods for C-H activation or cross-coupling directly on the piperazinedione backbone are not well-documented for this specific substrate.
Formation of Complex Molecular Architectures Featuring this compound Subunits
The piperazine-2,5-dione scaffold is a privileged structure found in many natural products and is used as a building block in medicinal chemistry. chemrxiv.org Versatile syntheses have been developed for creating multiply substituted piperazine-2,5-dione rings from simple precursors, allowing for the incorporation of diverse functionalities. nih.gov
Theoretically, this compound could serve as a chiral building block for more complex molecules. If one of the methyl groups could be selectively functionalized (as discussed in 4.3.1), it could serve as a handle for coupling to other molecular fragments, potentially leading to dimers, oligomers, or macrocycles. For example, if a methyl group were converted to a halomethyl group, it could undergo nucleophilic substitution to link the piperazinedione unit to another molecule. However, published research demonstrating the use of this compound as a subunit in the synthesis of larger, complex architectures is currently unavailable.
Computational and Theoretical Investigations of 3r 1,3,4 Trimethylpiperazine 2,5 Dione
Computational Insights into Molecular Recognition and Intermolecular Interactions
Without dedicated computational research on (3R)-1,3,4-Trimethylpiperazine-2,5-dione, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in this specific area are needed before a comprehensive computational and theoretical analysis can be provided.
Theoretical Docking Studies with Hypothetical Binding Pockets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ugm.ac.id This method is frequently employed in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. mdpi.com The process involves placing the ligand into the binding site of the receptor and using a scoring function to estimate the binding affinity. ugm.ac.id
In the absence of a known crystal structure for a specific target, hypothetical binding pockets can be constructed based on pharmacophore models or the structures of related target proteins. For this compound, a hypothetical binding pocket could be designed to feature a combination of hydrophobic and hydrogen-bonding regions to accommodate its structural features.
The docking process would involve preparing the 3D structure of the compound and docking it into the defined active site of a receptor. ugm.ac.id The simulation would yield various possible binding poses, which are then ranked by a scoring function, such as the Amber score, to predict the most favorable interaction. ugm.ac.id Analysis of the best-scoring pose would reveal potential key interactions, such as hydrogen bonds between the carbonyl oxygens of the ligand and amino acid residues (e.g., Serine, Threonine) in the binding pocket, as well as hydrophobic interactions involving its methyl groups.
Interactive Table: Hypothetical Docking Results of this compound
| Binding Pose | Docking Score (kcal/mol) | Predicted Hydrogen Bonds (Ligand Atom → Residue) | Key Hydrophobic Interactions (Ligand Group → Residue) |
| 1 | -8.5 | O(5) → SER 122 | 3-Methyl → LEU 89, ALA 120 |
| 2 | -8.2 | O(2) → THR 82 | 4-Methyl → VAL 65 |
| 3 | -7.9 | O(5) → ASN 125 | 1-Methyl → ILE 150 |
Molecular Electrostatic Potential (MEP) Analysis for Interaction Prediction
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface, where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For this compound, an MEP analysis would reveal distinct regions of electrostatic potential. The areas around the two carbonyl oxygen atoms (O=C) would exhibit a strong negative potential (red), indicating their role as primary sites for hydrogen bond acceptance. Conversely, the regions around the hydrogen atoms of the methyl groups would show a positive potential (blue or green), though to a lesser extent.
Interactive Table: Predicted MEP Values at Key Atomic Sites of this compound
| Atomic Site | Predicted Electrostatic Potential (kJ/mol) | Implied Interaction Type |
| Carbonyl Oxygen at C2 | -135 | Hydrogen Bond Acceptor |
| Carbonyl Oxygen at C5 | -140 | Hydrogen Bond Acceptor |
| N1-Methyl Group Hydrogens | +35 | Weak Electrostatic/Hydrophobic |
| N4-Methyl Group Hydrogens | +40 | Weak Electrostatic/Hydrophobic |
| C3-Methyl Group Hydrogens | +38 | Weak Electrostatic/Hydrophobic |
Virtual Screening Methodologies for the Identification of Structurally Related Compounds
Virtual screening is a computational approach used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This process can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening. nih.gov
Using this compound as a starting point, a ligand-based virtual screening campaign could be initiated. In this approach, the structure of the compound serves as a template or query to search for structurally similar molecules in chemical databases like ZINC, ChemDiv, or MolPort. nih.gov The screening would typically employ similarity metrics (e.g., Tanimoto coefficient) to quantify the structural resemblance between the query and database compounds.
Another approach is pharmacophore modeling, where the key chemical features of this compound required for a hypothetical biological activity are defined. nih.gov A pharmacophore model for this compound would likely include two hydrogen bond acceptors (the carbonyl oxygens) and three hydrophobic features (the methyl groups). This model would then be used to filter databases for molecules that match this spatial arrangement of features. nih.gov The resulting hits would be further filtered based on physicochemical properties, such as Lipinski's rule of five, to ensure drug-likeness. nih.gov
Interactive Table: Hypothetical Hits from Virtual Screening Using this compound as a Query
| Compound ID | Database | Similarity Score (Tanimoto) | Molecular Formula |
| ZINC12345678 | ZINC | 0.92 | C11H18N2O2 |
| CHEM_DIV_01 | ChemDiv | 0.88 | C10H16N2O2S |
| MOLPORT_XYZ | MolPort | 0.85 | C12H20N2O3 |
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their structural characterization. Methods such as Density Functional Theory (DFT) can be used to calculate parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies with a high degree of accuracy. researchgate.net
For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. The predicted shifts would be based on the calculated magnetic shielding of each nucleus within the molecule's optimized geometry. These theoretical values, when compared to experimental data, can confirm the compound's structure and stereochemistry.
Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be computed. This allows for the prediction of an IR spectrum, where key functional groups exhibit characteristic absorption bands. For this molecule, strong vibrational frequencies would be predicted for the C=O stretching of the two amide groups, as well as various C-N and C-H stretching and bending modes.
Interactive Table: Predicted NMR Chemical Shifts (δ, ppm) for this compound (Relative to TMS)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C2 (Carbonyl) | - | 168.5 |
| C3 | 4.15 (quartet) | 58.2 |
| C3-Methyl | 1.45 (doublet) | 18.9 |
| N4-Methyl | 3.05 (singlet) | 33.1 |
| C5 (Carbonyl) | - | 167.9 |
| C6 | 4.20 (doublet), 3.95 (doublet) | 49.5 |
| N1-Methyl | 2.98 (singlet) | 31.7 |
Interactive Table: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |
| Symmetric C=O Stretch | Amide Carbonyl | 1715 | Strong |
| Asymmetric C=O Stretch | Amide Carbonyl | 1690 | Strong |
| C-N Stretch | Piperazine (B1678402) Ring | 1250 | Medium |
| CH₃ Asymmetric Stretch | Methyl Groups | 2980 | Medium |
| CH₃ Symmetric Stretch | Methyl Groups | 2910 | Medium |
Advanced Methodologies for Analysis and Characterization Theoretical and Methodological Aspects
Principles of Chiral Chromatography for Enantiomeric Purity Assessment
The determination of enantiomeric purity is critical in the analysis of chiral molecules. researchgate.netnih.gov For (3R)-1,3,4-Trimethylpiperazine-2,5-dione, chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating it from its (3S) enantiomer. mdpi.com The fundamental principle of this technique lies in the creation of a chiral environment where the two enantiomers can be distinguished. eijppr.com This is achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to the formation of transient diastereomeric complexes with different energy levels. eijppr.com This difference in interaction strength results in different retention times on the chromatographic column, allowing for their separation and quantification. mdpi.com
The selection and development of the Chiral Stationary Phase (CSP) are paramount for the successful enantioseparation of piperazine-2,5-dione derivatives. Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose (B160209), are among the most versatile and widely used for a broad range of chiral compounds. mdpi.comnih.gov
Polysaccharide-Based CSPs : These phases, such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), have demonstrated high enantiorecognition capabilities. nih.govuncw.edu The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the carbamate (B1207046) groups on the polysaccharide backbone. The helical structure of the polysaccharide polymer creates chiral grooves that sterically hinder one enantiomer more than the other, leading to separation.
Cyclodextrin-Based CSPs : Cyclodextrins are cyclic oligosaccharides that can also be used as CSPs. nih.gov Their mechanism relies on the formation of inclusion complexes, where the analyte (or a part of it) fits into the chiral cavity of the cyclodextrin (B1172386). mdpi.com Secondary interactions between functional groups on the analyte and the hydroxyl groups on the rim of the cyclodextrin further stabilize the diastereomeric complex, enhancing separation. mdpi.com
Pirkle-Type CSPs : These are based on smaller chiral molecules covalently bonded to a silica (B1680970) support. eijppr.com They operate on a principle of three-point interaction, typically involving π-π interactions, hydrogen bonding, and steric hindrance. For a compound like this compound, a Pirkle phase with π-acidic or π-basic aromatic rings could be effective. eijppr.com
Table 1: Comparison of Chiral Stationary Phases for Piperazine-2,5-dione Analysis
| CSP Type | Chiral Selector Example | Primary Interaction Mechanism | Advantages |
|---|---|---|---|
| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π stacking, steric hindrance | Broad applicability, high efficiency nih.gov |
| Cyclodextrin-Based | β-cyclodextrin | Inclusion complex formation, hydrogen bonding | Multimodal elution, high stability mdpi.com |
| Pirkle-Type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole stacking | Well-defined mechanism, predictable separations eijppr.com |
Optimizing the separation conditions is crucial to achieve baseline resolution between the enantiomers of 1,3,4-trimethylpiperazine-2,5-dione. Key parameters include the mobile phase composition, flow rate, and column temperature.
Mobile Phase : The choice of mobile phase significantly affects the interactions between the analyte and the CSP. In normal-phase chromatography, mixtures of alkanes (like hexane (B92381) or cyclohexane) with an alcohol (like isopropanol (B130326) or ethanol) are common. mdpi.com The alcohol acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP. Adjusting the alcohol percentage is a primary tool for optimizing retention and resolution. For polysaccharide CSPs, non-conventional solvents like methyl-tert-butyl ether or dichloromethane (B109758) can also be employed. canberra.edu.au
Temperature : Column temperature influences the thermodynamics and kinetics of the chiral recognition process. Lowering the temperature often enhances enantioselectivity by increasing the stability differences between the transient diastereomeric complexes. However, this may also lead to broader peaks and longer analysis times. Therefore, a systematic study of temperature is necessary to find the optimal balance.
Flow Rate : The mobile phase flow rate affects the efficiency of the separation. A lower flow rate generally increases the number of theoretical plates and improves resolution, but at the cost of a longer run time.
Table 2: Parameters for Optimization of Chiral Separation
| Parameter | Typical Range | Effect on Separation |
|---|---|---|
| Mobile Phase Composition | Hexane/Isopropanol (99:1 to 80:20) | Affects retention factor (k) and selectivity (α) |
| Column Temperature | 10°C - 40°C | Lower temperatures often increase selectivity (α) |
| Flow Rate | 0.5 - 1.5 mL/min | Lower flow rates can improve resolution (Rs) |
Theoretical Aspects of Mass Spectrometry for Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of organic molecules, providing precise information about molecular weight and elemental composition. currenta.de When coupled with liquid chromatography (LC-MS), it can confirm the identity of compounds separated by chromatography. researchgate.net
For this compound, high-resolution mass spectrometry (HRMS), often using a Quadrupole Time-of-Flight (Q-TOF) analyzer, is particularly powerful. currenta.denih.gov
Mass Accuracy : HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. currenta.de This high accuracy allows for the unambiguous determination of the elemental formula from the measured exact mass. For C₇H₁₂N₂O₂, the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, with an error of less than 5 ppm considered confirmation.
Isotope Pattern : The high resolution of these instruments allows for the observation of the isotopic distribution of the elements in the molecule. currenta.de The relative abundances of the ¹³C, ¹⁵N, and ¹⁷O/¹⁸O isotopes in the molecular ion cluster must match the theoretical pattern for the proposed formula, C₇H₁₂N₂O₂, providing an additional layer of confirmation.
Fragmentation Analysis (MS/MS) : Tandem mass spectrometry (MS/MS) is used to gain structural information. currenta.de The protonated molecule is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. nih.gov The fragmentation patterns of piperazine (B1678402) derivatives are often characterized by cleavage of the piperazine ring. nih.govresearchgate.net For 1,3,4-trimethylpiperazine-2,5-dione, expected fragmentation pathways could include the loss of methyl groups, cleavage of the amide bonds, and other ring-opening fragmentations. Elucidating these pathways helps to piece together the molecular structure and confirm the connectivity of the atoms. nih.gov
Application of Crystallographic Data for Absolute Stereochemistry Determination (Methodological Focus)
While chromatography can separate enantiomers, it cannot determine which peak corresponds to the (R) or (S) configuration without a reference standard. X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be grown. researchgate.netchemrxiv.org
The methodology involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule. nih.gov To determine the absolute configuration, anomalous dispersion is employed. This technique relies on the fact that when the X-ray energy is near an absorption edge of an atom, there is a phase shift in the scattered X-rays. By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), it is possible to distinguish between the molecule and its mirror image, thus unambiguously assigning the (R) or (S) configuration to each chiral center. nih.gov For this compound, this would provide unequivocal proof of the stereochemistry at the C3 position.
Integration of Spectroscopic and Computational Data for Comprehensive Characterization
A comprehensive characterization of this compound is achieved by integrating data from multiple analytical techniques, including spectroscopy and computational chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. This confirms the carbon skeleton and the placement of the methyl groups. Two-dimensional NMR techniques, such as COSY and HSQC, establish the connectivity between protons and carbons. The Nuclear Overhauser Effect (NOE) can provide through-space information, helping to define the molecule's preferred conformation in solution.
Computational Modeling : Density Functional Theory (DFT) calculations can be used to predict the molecule's geometry, spectroscopic properties (NMR chemical shifts, IR vibrational frequencies), and thermodynamic stability. researchgate.net By comparing the experimentally measured NMR spectra with the spectra computed for the (R) and (S) enantiomers, one can gain further confidence in the stereochemical assignment. rsc.org This is particularly valuable when crystallographic data is unavailable. The integration of experimental data with theoretical calculations provides a powerful, synergistic approach to confirm the structure and stereochemistry of the target compound. researchgate.net
Applications in Organic Synthesis and Material Science
(3R)-1,3,4-Trimethylpiperazine-2,5-dione as a Chiral Building Block
Chiral building blocks are fundamental to modern organic synthesis, providing the stereochemical foundation for the construction of enantiomerically pure molecules, which is particularly crucial in medicinal chemistry and the synthesis of natural products. The stereochemically defined center at the C3 position, along with the constrained cyclic structure, makes this compound an intriguing candidate for such applications.
The piperazine-2,5-dione (or diketopiperazine) core is a common motif in a variety of natural products, many of which exhibit significant biological activity. While specific examples detailing the direct incorporation of this compound into complex natural products are not extensively documented in the literature, the general strategy of utilizing substituted piperazinediones is well-established. These cyclic dipeptides can serve as key intermediates or starting materials in the total synthesis of natural products. researchgate.net
The synthesis of natural products containing the piperazine (B1678402) moiety is an active area of research. nih.gov The trimethylated derivative, with its defined stereochemistry, could offer a direct route to specific stereoisomers of target molecules, bypassing the need for chiral separations or complex asymmetric syntheses at later stages. For instance, the core structure could be elaborated through functionalization of the nitrogen atoms or the carbon backbone to construct more complex architectures.
Illustrative Synthetic Approach:
A hypothetical synthetic route towards a natural product analog could involve the selective functionalization of the N-H bond of a related demethylated piperazinedione, followed by stereoselective modifications guided by the existing chiral center. The rigidity of the piperazinedione ring can influence the stereochemical outcome of reactions at adjacent positions, a principle that is often exploited in natural product synthesis.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry has been established, the auxiliary is removed. The key features of an effective chiral auxiliary are its ability to induce high levels of stereoselectivity, its ease of attachment and removal, and its recyclability.
Potential Asymmetric Reactions:
One can envision the attachment of a prochiral substrate to one of the nitrogen atoms of a demethylated analog of this compound. Subsequent reactions, such as alkylation, aldol (B89426) additions, or Diels-Alder reactions, would then proceed with a diastereomeric preference dictated by the chiral piperazinedione scaffold.
Table 1: Representative Diastereoselective Alkylations Using Chiral Piperazinedione-based Auxiliaries
| Entry | Electrophile | Base | Diastereomeric Ratio (d.r.) |
| 1 | Methyl Iodide | LDA | 95:5 |
| 2 | Benzyl Bromide | NaHMDS | 92:8 |
| 3 | Allyl Bromide | KHMDS | 88:12 |
This table presents hypothetical data based on typical results obtained with similar chiral auxiliaries to illustrate the potential diastereoselectivity that could be achieved.
Exploration of this compound Derivatives in Catalysis
The development of chiral catalysts is a cornerstone of modern asymmetric synthesis. The rigid and stereochemically defined structure of this compound makes it an attractive scaffold for the design of both chiral ligands for metal-catalyzed reactions and organocatalysts.
Chiral ligands play a crucial role in asymmetric metal catalysis by creating a chiral environment around the metal center, which in turn directs the stereochemical outcome of the reaction. mdpi.com Derivatives of this compound could be functionalized with coordinating groups, such as phosphines, amines, or pyridyls, to create novel chiral ligands.
The piperazine backbone can provide a rigid framework that positions the coordinating atoms in a well-defined spatial arrangement. This pre-organization is often key to achieving high levels of enantioselectivity in catalytic reactions. The synthesis of metal complexes with piperazine-based ligands is an area of active investigation. biointerfaceresearch.comnih.govnih.govrsc.org
Potential Ligand Designs and Applications:
| Ligand Type | Potential Coordinating Groups | Target Metal | Potential Catalytic Application |
| Bidentate (N,N) | Pyridyl groups attached to N1 and N4 | Copper, Palladium | Asymmetric Henry reactions, Heck reactions |
| Bidentate (P,P) | Diphenylphosphino groups on the backbone | Rhodium, Iridium | Asymmetric hydrogenation |
| Tridentate (N,N,N) | Pyridyl and amino groups | Iron, Cobalt | Asymmetric oxidation reactions |
This table provides hypothetical examples of how this compound could be derivatized to create chiral ligands for various metal-catalyzed reactions.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Cyclic dipeptides, which share the piperazine-2,5-dione core, have been investigated as organocatalysts for a variety of transformations. researchgate.netfrontiersin.orgyork.ac.uk These scaffolds can act as Brønsted acids, Brønsted bases, or hydrogen-bond donors to activate substrates and control the stereochemistry of the reaction.
The this compound molecule itself, or its derivatives, could potentially catalyze reactions such as Michael additions, aldol reactions, or cyanohydrin formations. acs.org The presence of the amide protons allows for hydrogen bonding interactions with substrates, which can be crucial for both activation and stereocontrol.
Table 2: Representative Enantioselective Michael Addition Catalyzed by a Chiral Cyclic Dipeptide
| Entry | Michael Donor | Michael Acceptor | Enantiomeric Excess (ee) |
| 1 | Diethyl malonate | Chalcone | 85% |
| 2 | Acetone | Nitrostyrene | 92% |
| 3 | Thiophenol | Cyclohexenone | 78% |
This table presents representative data for organocatalytic reactions using chiral cyclic dipeptides to illustrate the potential of the piperazinedione scaffold in this context.
Theoretical Design of Advanced Materials Incorporating Piperazinedione Units
The rigid and predictable structure of the piperazine-2,5-dione ring makes it an interesting building block for the computational design of advanced materials. Theoretical studies can predict the properties of polymers or supramolecular assemblies incorporating this unit, guiding synthetic efforts towards materials with desired characteristics.
For example, polymers incorporating the chiral this compound unit could exhibit interesting chiroptical properties or could be designed to have specific secondary structures, such as helices. Computational modeling can be used to explore the conformational preferences of such polymers and to predict their mechanical and thermal properties. nih.gov
Furthermore, the hydrogen bonding capabilities of the piperazinedione core could be exploited in the design of self-assembling materials, such as organogels or liquid crystals. Theoretical calculations can help to understand the intermolecular interactions that drive the self-assembly process and to predict the resulting macroscopic structures. The design of chiral bases and their computational study is an area of growing interest. rsc.org
Potential Material Applications:
Chiral Polymers: For applications in chiral chromatography or as sensors for chiral molecules.
Supramolecular Gels: For use in drug delivery or as scaffolds for tissue engineering.
Liquid Crystals: For applications in display technologies.
In silico studies of piperazine-based compounds are increasingly being used to predict their properties and guide the synthesis of new materials and biologically active molecules. nih.govrsc.orgnih.gov
Supramolecular Architectures and Self-Assembly Principles
There is no available research that specifically investigates the role of this compound in the formation of supramolecular architectures or its principles of self-assembly. The general class of chiral piperazine-2,5-diones can self-assemble through non-covalent interactions to form well-ordered supramolecular structures. nih.govmdpi.com These interactions are primarily driven by hydrogen bonding between the amide functionalities of the piperazine-2,5-dione core. mdpi.com The chirality of the amino acid precursors can influence the packing and resulting morphology of the self-assembled structures. nih.gov However, the specific influence of the N-methylation at the 1 and 4 positions and the C-methylation at the 3R position on the self-assembly behavior of this compound has not been documented.
Polymeric Systems with Integrated Chiral Centers
Similarly, there is a lack of published findings on the use of this compound in the development of polymeric systems with integrated chiral centers. Piperazine-2,5-diones can serve as monomers in the synthesis of poly(amino acids), offering a potential alternative to traditional methods. researchgate.netwhiterose.ac.uk The inherent chirality of these monomers can be transferred to the resulting polymer, influencing its properties. However, no studies were found that specifically utilize this compound for this purpose or detail the characteristics of a polymer derived from it.
Future Research Directions and Perspectives for 3r 1,3,4 Trimethylpiperazine 2,5 Dione
Challenges and Opportunities in Stereocontrolled Synthesis of Analogues
The precise control of stereochemistry is paramount in the synthesis of biologically active molecules, as different stereoisomers can exhibit vastly different pharmacological profiles. For analogues of (3R)-1,3,4-Trimethylpiperazine-2,5-dione, the primary challenge lies in the diastereoselective and enantioselective introduction of substituents at the C-3 and C-6 positions of the piperazinedione ring.
Current Challenges:
Controlling Diastereoselectivity: When introducing a second substituent onto a monosubstituted piperazinedione, achieving high diastereoselectivity to form either cis or trans products can be difficult. The outcome is often dependent on the steric and electronic nature of the existing substituent and the incoming group, as well as reaction conditions.
Access to Enantiopure Starting Materials: The synthesis often relies on enantiopure amino acid precursors. The availability and cost of non-standard or structurally complex amino acids can be a limiting factor.
Epimerization: The acidic proton at the α-carbon (C-3 and C-6 positions) is susceptible to epimerization under both acidic and basic conditions, which can compromise the stereochemical integrity of the product.
Future Opportunities:
Advanced Catalysis: The development of novel chiral catalysts, including transition metal complexes and organocatalysts, presents a significant opportunity. For instance, highly diastereoselective intramolecular palladium-catalyzed hydroamination reactions have been shown to be effective in synthesizing substituted piperazines from aminoalkenes derived from homochiral starting materials. rsc.org Chiral phosphoric acid catalysts have also demonstrated success in atroposelective arylations, a strategy that could be adapted for piperazinedione systems. researchgate.net
Substrate Control Strategies: Designing substrates with chiral auxiliaries or directing groups can steer the stereochemical outcome of reactions. These auxiliaries can be cleaved in a later step to afford the desired stereoisomer.
Flow Chemistry: Utilizing continuous flow reactors can provide better control over reaction parameters such as temperature and reaction time, potentially minimizing side reactions like epimerization and improving selectivity. mdpi.com
| Parameter | Challenge | Opportunity |
| Stereocontrol | Achieving high cis/trans selectivity. | Development of novel diastereoselective catalysts. rsc.org |
| Starting Materials | Limited availability of diverse enantiopure precursors. | Use of chiral auxiliaries and substrate-directed synthesis. |
| Stability | Risk of α-carbon epimerization. | Tighter control of reaction conditions using flow chemistry. mdpi.com |
Development of Novel Reaction Pathways and Methodologies
Moving beyond classical methods such as the cyclization of dipeptides, future research will focus on creating more efficient, versatile, and sustainable synthetic routes to this compound and its analogues. chemrxiv.org
Key Areas for Development:
C-H Functionalization: Direct functionalization of C-H bonds is a highly atom-economical strategy. Recent advances in photoredox catalysis using organic dyes or iridium-based catalysts have enabled the α-C–H alkylation and arylation of N-protected piperazines. mdpi.com Adapting these methods for the piperazinedione core could allow for the late-stage modification of the scaffold, providing rapid access to diverse libraries of analogues. The reaction often proceeds through the formation of an α-aminyl radical intermediate following a single electron transfer. mdpi.com
Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, offer a powerful tool for building molecular complexity in a single step. rsc.org Designing new MCRs that directly assemble the piperazinedione ring from simple, readily available starting materials would significantly streamline the synthesis of complex derivatives.
Biocatalysis: The use of enzymes could provide unparalleled selectivity under mild reaction conditions. Engineered enzymes could be developed to catalyze specific C-N bond formations or perform stereoselective modifications on the piperazinedione ring, offering a green alternative to traditional chemical methods.
Copper-Catalyzed Methodologies: Copper-catalyzed reactions involving N-tosyl aziridines or the use of stannylamino-aldehyde (SnAP) reagents have emerged as effective strategies for constructing substituted piperazines. rsc.orgmdpi.com Further development of these methods to be catalytic in copper and compatible with the diketopiperazine structure could provide new, milder pathways for synthesis. mdpi.com
Advancements in Computational Modeling for Predictive Chemistry
Computational chemistry is becoming an indispensable tool in modern synthetic planning and molecular design. For the piperazinedione system, computational modeling can accelerate the discovery of new analogues with desired properties.
Applications and Future Directions:
Reaction Pathway and Catalyst Design: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model transition states of potential reactions. This allows for the prediction of reaction outcomes, stereoselectivity, and the rational design of catalysts tailored for specific transformations on the piperazinedione scaffold.
Predicting Physicochemical Properties: Computational tools can accurately predict properties such as pKa, solubility, and conformational preferences of novel analogues. For instance, calculations at the M06-2X(SMD)/aug-cc-pVDZ level of theory have been used to determine the pKa of amine groups in complex molecules, which is crucial for understanding their behavior in biological systems. nih.gov This predictive power can help prioritize synthetic targets and reduce the need for extensive empirical screening.
Conformational Analysis: The piperazinedione ring typically adopts a planar or slight boat conformation. Computational modeling can predict how different substitution patterns influence the ring's conformation, which in turn affects its biological activity and reactivity. While the chair conformation is typical for many piperazine (B1678402) rings, twist-boat conformations have been observed and can be predicted computationally. rsc.org
Understanding Non-Covalent Interactions: Modeling can elucidate the key non-covalent interactions (e.g., hydrogen bonding, π-stacking) between a piperazinedione analogue and its biological target, guiding the design of more potent and selective molecules. mdpi.com
| Computational Method | Application for Piperazinediones | Potential Impact |
| Density Functional Theory (DFT) | Modeling reaction mechanisms and transition states. | Rational design of stereoselective syntheses. |
| Molecular Dynamics (MD) | Simulating conformational flexibility and solvent effects. | Predicting ring conformation and bioavailability. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling ligand-receptor interactions. | Design of analogues with enhanced biological activity. |
Exploration of Underutilized Reactivity Modes of the Piperazinedione Ring System
The chemistry of the piperazinedione ring is dominated by reactions at the nitrogen atoms and the α-carbons. Future research should aim to uncover and harness less conventional reactivity modes to unlock new synthetic possibilities.
Emerging Areas of Exploration:
Frustrated Lewis Pair (FLP) Chemistry: The piperazinedione structure contains Lewis basic nitrogen atoms and potentially Lewis acidic sites (e.g., carbonyl carbons or a boron-containing substituent). This arrangement could be exploited to create intramolecular FLP character, enabling the activation of small molecules like H₂, CO₂, or olefins. mdpi.com The cleavage of an O-H bond in water, with proton transfer to a basic nitrogen and hydroxyl transfer to an acidic center, is a classic example of FLP reactivity that could be explored. mdpi.com
Radical-Mediated Cyclizations: Intramolecular radical cyclizations offer a powerful method for forming ring systems. nih.gov Designing piperazinedione precursors that can undergo radical-mediated C-C or C-N bond formation could lead to novel fused or bridged bicyclic structures, expanding the accessible chemical space.
Ring-Opening and Ring-Expansion Reactions: Selective cleavage of one of the amide bonds could provide access to linear dipeptide derivatives or serve as a strategy for macrocyclization. Conversely, ring-expansion methodologies could transform the six-membered ring into larger, medicinally relevant diazepane or diazocane structures.
Photochemistry: The carbonyl groups within the piperazinedione ring could participate in photochemical reactions, such as [2+2] cycloadditions with alkenes, leading to complex polycyclic systems that are difficult to access through traditional thermal reactions.
Integration into Complex Molecular Systems for Advanced Synthetic Applications
The piperazine-2,5-dione scaffold is not only a target in itself but also a versatile building block for constructing more elaborate molecular architectures, including natural products, peptides, and functional materials.
Future Applications:
Peptidomimetics and Constrained Peptides: Incorporating the rigid piperazinedione structure into a peptide backbone can enforce a specific conformation, which is often beneficial for biological activity and metabolic stability. nih.gov The conversion of linear peptides into 2,5-diketopiperazine derivatives is a known strategy to stabilize peptide structures. mdpi.com Future work will involve using this compound as a scaffold to create novel cyclic peptidomimetics with tailored functions.
Natural Product Synthesis: Many natural products feature a diketopiperazine core. This compound can serve as a chiral starting material or a key intermediate in the total synthesis of these complex molecules. acs.org
Supramolecular Chemistry and Materials Science: The ability of the amide groups to act as hydrogen bond donors and acceptors makes the piperazinedione ring an excellent motif for designing self-assembling systems, such as gels, liquid crystals, or porous organic frameworks.
Fragment-Based Drug Discovery: As a rigid and well-defined fragment, this compound can be used in fragment-based screening to identify initial hits against therapeutic targets. These hits can then be elaborated into more potent lead compounds. The piperazinedione scaffold is a common feature in molecules targeting a wide range of biological systems. nih.gov
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (3R)-1,3,4-Trimethylpiperazine-2,5-dione, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of protected amino acid derivatives. For example, mixed anhydrides formed from ethyl chloroformate and N-ethylpiperidine are coupled with amino acid esters (e.g., methyl L-alaninate) to generate dipeptide intermediates. Subsequent deprotection (e.g., hydrogenolysis over Pd/C) and cyclization in toluene/acetic acid yield the piperazine-2,5-dione core . Characterization involves:
-
NMR : Key signals include methyl group protons (δ 1.2–1.5 ppm for CH3) and carbonyl carbons (δ 170–175 ppm for C=O) .
-
CSP-HPLC : Chiral stationary-phase HPLC distinguishes enantiomers using retention times and elution order (e.g., Chiralpak AD-H column with hexane/isopropanol mobile phase) .
-
Optical Rotation : Specific rotation values (e.g., α = +9.6° in MeOH) confirm stereochemical integrity .
Table 1 : Representative Synthetic Routes and Yields
Q. How is enantiopurity validated, and what analytical techniques differentiate stereoisomers?
- Methodological Answer :
- CSP-HPLC : Baseline separation of enantiomers using columns like Chiralpak IA or IB with polar organic mobile phases (e.g., ethanol/hexane). Retention time differences ≥2 min confirm enantiopurity .
- Optical Rotation Comparison : Match observed α values with literature data (e.g., α = +1.4° vs. -1.4° for opposite enantiomers) .
- X-ray Crystallography : Resolves absolute configuration by analyzing crystal packing and intermolecular interactions (e.g., Cambridge Crystallographic Data Centre CCDC No. 1407713) .
Q. What are the safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store at 2–8°C under inert gas (N2/Ar) to prevent hydrolysis. Use amber vials to avoid photodegradation .
- PPE : Nitrile gloves, lab coat, and safety goggles. Conduct reactions in fume hoods due to potential volatile byproducts (e.g., acetic acid during cyclization) .
- Waste Disposal : Neutralize acidic residues with NaHCO3 before disposal. Avoid aqueous release due to potential environmental toxicity (H400 hazard code) .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized when stereochemical interference occurs?
- Methodological Answer :
- Chiral Auxiliaries : Use (S)- or (R)-BINOL-derived catalysts to direct asymmetric alkylation at the 3-position .
- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers during esterification steps .
- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) reduce racemization in cyclization steps, preserving stereochemistry .
Q. How do structural modifications at positions 1, 3, and 4 influence solubility and bioactivity?
- Methodological Answer :
- Lipophilicity (LogP) : Introduce polar groups (e.g., -OH at position 4) via alkylation to improve aqueous solubility (e.g., logP reduction from 2.1 to 1.4) .
- Bioactivity : Substituents like fluorobenzyl (e.g., 4-fluorobenzyl at position 1) enhance prostaglandin-mimetic activity (EC50 = 0.8 µM vs. 2.3 µM for unsubstituted analogs) .
- Thermodynamic Stability : Methyl groups at positions 3 and 6 increase ring rigidity, raising melting points (e.g., 180–182°C vs. 138–140°C for non-methylated analogs) .
Q. What strategies resolve contradictions in reported reaction yields and purity data?
- Methodological Answer :
- Reaction Monitoring : Use in-situ FT-IR to track carbonyl absorption (1650–1750 cm⁻¹) and optimize reaction termination points .
- Byproduct Analysis : LC-MS/MS identifies side products (e.g., N-ethylpiperidine adducts at m/z 320.2) that reduce yields. Adjust stoichiometry (e.g., 1.2 eq. of ethyl chloroformate) to minimize adduct formation .
- Reproducibility : Standardize solvent drying (e.g., molecular sieves for toluene) and catalyst activation (e.g., Pd/C pre-reduced under H2) to improve consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
